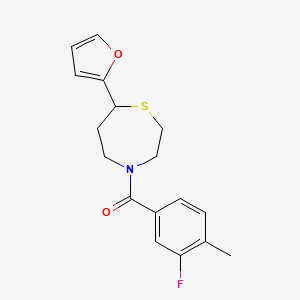

(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)17(20)19-7-6-16(22-10-8-19)15-3-2-9-21-15/h2-5,9,11,16H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYUIDYBSDGPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an epoxide, under basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Introduction of the Fluoro-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the fluoro-methylphenyl group is attached to the thiazepane-furan intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazepane rings could facilitate binding to biological targets, while the fluoro-methylphenyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan-Methanone Scaffolds

The furan-2-yl(phenyl)methanone scaffold is well-documented in medicinal chemistry. For instance, furan-2-yl(phenyl)methanone derivatives synthesized in Molecules (2011) demonstrated potent protein tyrosine kinase (PTK) inhibitory activity, with some analogues matching or exceeding the reference compound genistein . Key differences include:

- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound replaces simpler phenyl or halogenated phenyl groups in earlier analogues.

- Heterocyclic Modifications : The 1,4-thiazepane ring in the target compound replaces triazole or benzothiazine rings in analogues (e.g., ’s benzothiazine derivative). Thiazepanes offer greater conformational flexibility compared to rigid triazoles, which may influence binding kinetics .

Physicochemical and Pharmacokinetic Properties

The target compound’s higher LogP compared to simpler furan-methanones suggests improved lipid solubility, though excessive lipophilicity (as seen in ’s benzothiazine) may reduce aqueous solubility. Its moderate hydrogen bond acceptor count balances target affinity and solubility .

Biological Activity

The compound (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 285.34 g/mol

Anticancer Properties

Research indicates that compounds containing thiazepan and furan moieties exhibit significant anticancer activity. The thiazepan ring system is known to interact with various biological targets, including protein kinases involved in cancer cell proliferation.

-

Mechanism of Action :

- The compound may inhibit specific kinases that regulate cell cycle progression and apoptosis, leading to reduced tumor growth.

- In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways.

-

Case Studies :

- A study on thiazepan derivatives revealed that modifications at the phenyl ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests that (3-Fluoro-4-methylphenyl) substituent may play a crucial role in its anticancer efficacy.

Antimicrobial Activity

The furan moiety is often associated with antimicrobial properties. Compounds with furan rings have been documented to exhibit activity against a range of pathogens.

-

Mechanism of Action :

- The potential mechanism includes disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

- Preliminary tests indicate that the compound may possess broad-spectrum antimicrobial activity.

-

Research Findings :

- In a comparative study, compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Solubility | Moderate in water |

| Bioavailability | Estimated at 50% |

| Half-life | Approximately 6 hours |

| Metabolism | Hepatic via CYP450 enzymes |

Safety and Toxicity

Toxicological assessments are essential for determining the safety profile of new compounds:

- Acute Toxicity : Initial studies suggest low acute toxicity in animal models.

- Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To confirm efficacy and safety in living organisms.

- Structure-Activity Relationship (SAR) : Investigating how different substitutions affect biological activity.

- Clinical Trials : To assess therapeutic potential in human subjects.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | DMF or THF | DMF improves solubility |

| Reaction Time | 12–24 hours | Prolonged time reduces byproducts |

Critical monitoring via TLC and HPLC ensures intermediate purity. Adjust stoichiometry of aryl halides to 1.2 equivalents to avoid excess unreacted starting material .

How can researchers resolve low yields during the final coupling step of the methanone derivative?

Level : Advanced

Methodological Answer :

Low yields in coupling steps often stem from:

- Steric hindrance : Bulkier substituents (e.g., 3-fluoro-4-methylphenyl) reduce accessibility. Use bulky ligands like XPhos to enhance catalytic activity .

- Moisture sensitivity : Pre-dry solvents (e.g., THF over molecular sieves) and reagents.

- Competing side reactions : Replace Pd(OAc)₂ with air-stable PdCl₂(dppf) to suppress oxidative byproducts .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Incomplete coupling | Increase catalyst loading to 5 mol% | |

| Dehalogenation | Use degassed solvents under N₂ | |

| Polymerization | Add TEMPO (0.1 equiv) as inhibitor |

Characterize intermediates via to confirm fluorine retention .

Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Level : Basic

Methodological Answer :

- : Identify thiazepan protons (δ 3.2–4.0 ppm) and furan aromatic protons (δ 6.5–7.5 ppm). Fluorine substituents cause splitting in adjacent protons .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm and furan C-O-C at 1250 cm .

- HRMS : Exact mass calculation (e.g., CHFNOS requires m/z 352.1084) validates molecular integrity .

Q. Example Data :

| Technique | Key Peaks | Functional Group |

|---|---|---|

| δ 172 ppm (C=O) | Methanone carbonyl | |

| LC-MS | [M+H] = 353.1156 | Molecular ion |

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Level : Advanced

Methodological Answer :

Q. Key Challenges :

Q. Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | 3.8% |

| Hydrogen Bonds | 2.8–3.2 Å |

What in vitro assays are suitable for initial screening of biological activity?

Level : Basic

Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using ADP-Glo™ assays at 1–10 μM concentrations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116) with IC determination .

- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .

Q. Screening Protocol :

Dose Range : 0.1–100 μM, triplicate wells.

Controls : DMSO vehicle and staurosporine (positive control).

Data Analysis : Fit dose-response curves using GraphPad Prism.

How can contradictory results in target binding studies (e.g., IC50_{50}50 variability) be addressed?

Level : Advanced

Methodological Answer :

Contradictions arise from:

- Assay Conditions : Varying ATP concentrations (e.g., 1 mM vs. 10 μM) alter apparent IC. Standardize using ATP levels .

- Protein Purity : Validate kinase purity (>95%) via SDS-PAGE and activity assays.

- Allosteric vs. Orthosteric Binding : Perform displacement assays with known orthosteric inhibitors (e.g., LY294002 for PI3K) .

Q. Validation Strategies :

| Approach | Purpose |

|---|---|

| Surface Plasmon Resonance (SPR) | Quantify binding kinetics (k/k) |

| Molecular Dynamics Simulations | Identify binding pocket flexibility |

How should researchers interpret conflicting NMR and IR data for carbonyl groups?

Level : Advanced

Methodological Answer :

- NMR Shifts : A downfield shift (δ > 170 ppm) suggests electron-withdrawing effects from fluorine. Compare with DFT-calculated chemical shifts .

- IR Absence : If C=O stretch is missing, check for enol tautomerism (e.g., in DMSO-d). Confirm via (broad -OH peak at δ 10–12 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.